molecular formula C10H10N2O B8754164 5-(Cyclopropylmethoxy)picolinonitrile

5-(Cyclopropylmethoxy)picolinonitrile

Cat. No.: B8754164
M. Wt: 174.20 g/mol
InChI Key: ALQWICMXEZHUJM-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)picolinonitrile (CAS: 1366664-75-6) is a substituted picolinonitrile derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 5-position of the pyridine ring and a nitrile (-CN) group at the 2-position. Its InChIKey (ALQWICMXEZHUJM-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Its commercial availability from global suppliers (e.g., China, Germany) underscores its industrial relevance .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-(cyclopropylmethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-5-9-3-4-10(6-12-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2

InChI Key

ALQWICMXEZHUJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Cyclopropylmethoxy)picolinonitrile with three key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Cyclopropylmethoxy C₁₀H₁₀N₂O 174.20 - Ether oxygen enhances electron density.
- Steric bulk from cyclopropane.
Intermediate in organic synthesis
5-(Trifluoromethyl)picolinonitrile Trifluoromethyl (-CF₃) C₇H₃F₃N₂ 172.09 - Electron-withdrawing -CF₃ group.
- High purity (≥98.0%).
- Off-white solid, stable under dry conditions.
Pharmaceuticals, agrochemicals, fluorinated polymers
5-(Hydroxymethyl)picolinonitrile Hydroxymethyl (-CH₂OH) C₇H₆N₂O 134.13 - Polar group improves solubility.
- Similarity score: 0.84 vs. target compound.
Unspecified (likely synthesis intermediate)
6-Indazolyl-2-picolinonitrile derivatives Indazolyl fragments Varies 300–400 (e.g., 3A–4G) - Bulky substituents.
- Optimized for herbicidal activity.
Herbicides (e.g., inhibition of plant growth regulators)

Functional and Industrial Relevance

  • In contrast, the -CF₃ group in 5-(Trifluoromethyl)picolinonitrile withdraws electrons, favoring electrophilic reactions .
  • Biological Activity: 6-Indazolyl-2-picolinonitriles exhibit herbicidal activity due to their bulky substituents, which may interfere with plant enzyme systems . The target compound’s cyclopropane moiety could similarly influence bioactivity through steric interactions.
  • Material Science :
    • The -CF₃ analog’s role in fluorinated polymers highlights how substituents dictate thermal stability and chemical resistance. The target compound’s cyclopropane ring might contribute to rigidity in polymer backbones .

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